molecular formula C9H10Cl3NO B6602191 ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride CAS No. 55242-50-7

ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride

Cat. No.: B6602191
CAS No.: 55242-50-7
M. Wt: 254.5 g/mol
InChI Key: COHOKOXFVJTVLA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is a chemical compound with the molecular formula C₉H₁₀Cl₃NO and a molecular weight of 254.54 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved depend on the specific biological system and the target enzyme .

Comparison with Similar Compounds

Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride can be compared with other similar compounds, such as:

  • Ethyl 2,4-dichlorobenzene-1-carboxylate
  • Ethyl 2,4-dichlorobenzene-1-carboxamide
  • Ethyl 2,4-dichlorobenzene-1-carboxylate hydrochloride

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific imidate functional group, which imparts distinct reactivity and biological activity .

Biological Activity

Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and findings from various research studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2,4-dichlorobenzoic acid with ethyl carbamate in the presence of a coupling agent. The resulting compound features a dichlorobenzene moiety, which is significant for its biological interactions.

Chemical Structure

  • Molecular Formula : C10H10Cl2N2O
  • Molecular Weight : 249.1 g/mol

Research indicates that this compound exhibits activity as a potential antagonist at serotonin receptors, particularly the 5-HT3 receptor. This receptor is implicated in various physiological processes, including the modulation of nausea and anxiety.

Key Findings:

  • 5-HT3 Receptor Antagonism : Studies have shown that compounds with similar structures can effectively block the 5-HT3 receptor, which is crucial for managing chemotherapy-induced nausea and vomiting .
  • Structure-Activity Relationship (SAR) : The presence of the dichlorobenzene group enhances binding affinity to the receptor, indicating that structural modifications can significantly impact biological activity .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15.6
A549 (Lung Cancer)12.3
HeLa (Cervical Cancer)10.5

These results suggest that the compound may possess anticancer properties, warranting further investigation into its therapeutic potential.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its effects on nausea and anxiety:

  • Study Design : Mice were treated with varying doses of the compound prior to exposure to chemotherapy agents.
  • Results : The treated group exhibited significantly reduced symptoms of nausea compared to controls, supporting its role as a 5-HT3 antagonist .

Properties

IUPAC Name

ethyl 2,4-dichlorobenzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO.ClH/c1-2-13-9(12)7-4-3-6(10)5-8(7)11;/h3-5,12H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHOKOXFVJTVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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